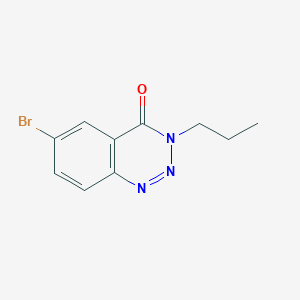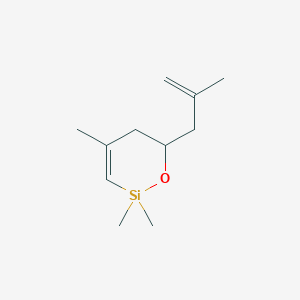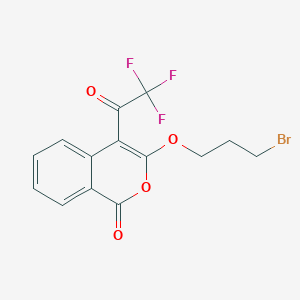
3-(beta-Hydroxyphenethyl)quinoxaline-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(beta-Hydroxyphenethyl)quinoxaline-2(1H)-one is a chemical compound that belongs to the quinoxaline family. Quinoxalines are heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry, agriculture, and materials science. The presence of the beta-hydroxyphenethyl group in this compound may impart unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(beta-Hydroxyphenethyl)quinoxaline-2(1H)-one typically involves the condensation of appropriate precursors under specific conditions. One possible route could be the reaction of a quinoxaline derivative with a beta-hydroxyphenethyl halide in the presence of a base. The reaction conditions may include:
- Solvent: Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
- Base: Potassium carbonate (K2CO3) or Sodium hydride (NaH)
- Temperature: 80-100°C
- Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route for large-scale production. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
3-(beta-Hydroxyphenethyl)quinoxaline-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The beta-hydroxy group can be oxidized to a ketone using oxidizing agents like Jones reagent or PCC (Pyridinium chlorochromate).
Reduction: The quinoxaline ring can be reduced to a dihydroquinoxaline using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The phenethyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Jones reagent, PCC, or KMnO4
Reduction: NaBH4, LiAlH4, or catalytic hydrogenation
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products
Oxidation: 3-(beta-Keto-phenethyl)quinoxaline-2(1H)-one
Reduction: 3-(beta-Hydroxyphenethyl)dihydroquinoxaline
Substitution: Various substituted quinoxalines depending on the nucleophile used
科学研究应用
3-(beta-Hydroxyphenethyl)quinoxaline-2(1H)-one may have several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, such as antimicrobial, anticancer, or anti-inflammatory activities.
Industry: Possible applications in the development of new materials or as intermediates in the synthesis of agrochemicals.
作用机制
The mechanism of action of 3-(beta-Hydroxyphenethyl)quinoxaline-2(1H)-one would depend on its specific biological or chemical activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA. The beta-hydroxyphenethyl group could enhance its binding affinity or specificity for certain targets, leading to modulation of biological pathways.
相似化合物的比较
Similar Compounds
Quinoxaline: The parent compound with a simpler structure.
2-Methylquinoxaline: A methyl-substituted derivative with different chemical properties.
3-Phenethylquinoxaline: Lacks the beta-hydroxy group, which may affect its biological activity.
Uniqueness
3-(beta-Hydroxyphenethyl)quinoxaline-2(1H)-one is unique due to the presence of the beta-hydroxyphenethyl group, which can impart distinct chemical reactivity and biological activity compared to other quinoxaline derivatives.
属性
CAS 编号 |
645475-42-9 |
|---|---|
分子式 |
C16H14N2O2 |
分子量 |
266.29 g/mol |
IUPAC 名称 |
3-(2-hydroxy-2-phenylethyl)-1H-quinoxalin-2-one |
InChI |
InChI=1S/C16H14N2O2/c19-15(11-6-2-1-3-7-11)10-14-16(20)18-13-9-5-4-8-12(13)17-14/h1-9,15,19H,10H2,(H,18,20) |
InChI 键 |
CCOXSYDMUZTAPS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(CC2=NC3=CC=CC=C3NC2=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


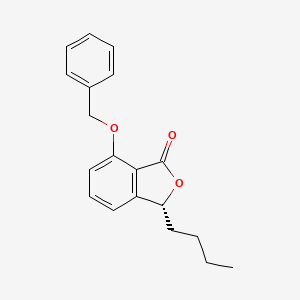
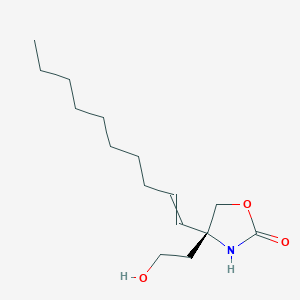
![(3S)-3-Methyl-4-[(trimethylsilyl)methyl]pent-4-en-1-ol](/img/structure/B12604455.png)
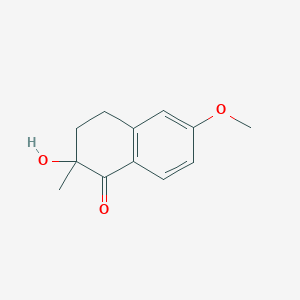
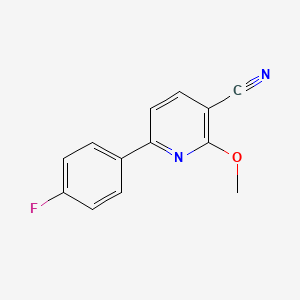
![3-[2-(2-Ethoxyphenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione](/img/structure/B12604466.png)
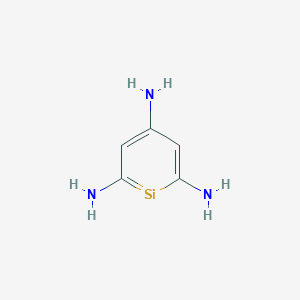
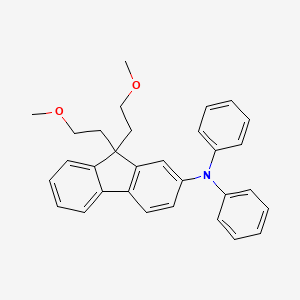
![1,3-Dimethyl-7-phenylthieno[3,2-g]pteridine-2,4(1H,3H)-dione](/img/structure/B12604476.png)
![N-(2-Ethoxyphenyl)-5-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B12604478.png)

